Ethyl 2-(4-phenylcyclohexyl)acetate
Overview
Description
Mechanism of Action
Biochemical Pathways
Esters play a crucial role in numerous biochemical pathways. For instance, they are involved in the formation of triglycerides, which are the main constituents of body fat in humans and other animals, as well as vegetable fats .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of esters are largely influenced by their chemical structure. Many esters are prodrugs, designed to improve the bioavailability of active substances. They are often hydrolyzed in the body to release the active drug .
Result of Action
The effects of esters at the molecular and cellular level depend on the specific compound and its biological targets. Some esters, for example, can exhibit analgesic activity .
Action Environment
The action, efficacy, and stability of esters can be influenced by various environmental factors, including pH and the presence of specific enzymes. For instance, ester hydrolysis is often catalyzed by esterases, and this reaction is typically faster in alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-phenylcyclohexyl)acetate typically involves the esterification of 4-phenylcyclohexylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylcyclohexylacetic acid or 4-phenylcyclohexanone.
Reduction: Formation of 4-phenylcyclohexylmethanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-phenylcyclohexyl)acetate is utilized in diverse scientific research applications due to its versatile nature. Some of its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the fragrance industry for its pleasant odor and as a component in the formulation of perfumes and other scented products.
Comparison with Similar Compounds
Ethyl 2-(4-phenylcyclohexyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-methylcyclohexyl)acetate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 2-(4-ethylcyclohexyl)acetate: Similar structure but with an ethyl group instead of a phenyl group.
Ethyl 2-(4-isopropylcyclohexyl)acetate: Similar structure but with an isopropyl group instead of a phenyl group.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and physical properties, such as its sweet, floral odor and its specific reactivity in chemical reactions.
Properties
IUPAC Name |
ethyl 2-(4-phenylcyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKKTEIOHKETAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720835 | |
Record name | Ethyl (4-phenylcyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411238-92-1 | |
Record name | Ethyl (4-phenylcyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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